N-[(4-METHOXYPHENYL)METHYL]-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidine ring, and a hydrazinecarbonyl formamide moiety
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves multiple steps. One common method is the reduction of Schiff bases. For example, the synthesis of similar compounds has been reported via the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can be compared with similar compounds such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have similar structural features and are known for their antioxidant and antimicrobial properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via Schiff bases reduction and has applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-20-9-7-13(8-10-20)18-19-16(22)15(21)17-11-12-3-5-14(23-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVPBLZZYAAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NCC2=CC=C(C=C2)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.